molecular formula C20H27N5 B4568093 N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B4568093
M. Wt: 337.5 g/mol
InChI Key: NYAAXUZGFFJCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine is a useful research compound. Its molecular formula is C20H27N5 and its molecular weight is 337.5 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethyl-1,2-ethanediamine is 337.22664588 g/mol and the complexity rating of the compound is 413. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Phosphodiesterase Inhibition

Research has identified a series of compounds, including pyrazolo[1,5-a]pyrimidin-7-yl derivatives, which are specific inhibitors of cyclic GMP phosphodiesterase (type V). These compounds have been evaluated for their enzymatic and cellular activity, demonstrating potential in vivo oral antihypertensive activity. The presence of certain substituents, such as a n-propoxy group, has been found necessary for activity, indicating a structural basis for their pharmacological effects (Dumaitre & Dodic, 1996).

Histamine H4 Receptor Ligands

Another study explored 2-aminopyrimidines as ligands for the histamine H4 receptor, highlighting the therapeutic potential of these compounds in anti-inflammatory and antinociceptive applications. This research indicates the relevance of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for inflammation and pain, supporting their role in modulating histamine activity (Altenbach et al., 2008).

Crystal Structure Analysis

The crystal structure of 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine was analyzed, revealing a hydrogen-bonded chain of rings. Such structural insights are crucial for understanding the molecular interactions and stability of these compounds, potentially guiding the design of new molecules with desired properties (Portilla et al., 2006).

Antitumor and Antimicrobial Activities

Enaminones derived from N-arylpyrazole-containing compounds have shown promise in antitumor and antimicrobial applications. These studies highlight the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, suggesting their potential in treating various diseases (Riyadh, 2011).

Nonsteroidal Anti-inflammatory Drugs

Some pyrazolo[1,5-a]pyrimidines have been synthesized to explore their antiinflammatory properties, with certain derivatives showing high activity and better therapeutic indices compared to conventional drugs. This research underscores the potential of these compounds in developing safer anti-inflammatory treatments (Auzzi et al., 1983).

Properties

IUPAC Name

N-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N',N'-dimethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5/c1-20(2,3)17-13-18(21-11-12-24(4)5)25-19(23-17)16(14-22-25)15-9-7-6-8-10-15/h6-10,13-14,21H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYAAXUZGFFJCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 3
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N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
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N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 5
Reactant of Route 5
N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 6
Reactant of Route 6
N'-(5-tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.